molecular formula C11H20O3 B14356771 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid CAS No. 92841-20-8

4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid

Cat. No.: B14356771
CAS No.: 92841-20-8
M. Wt: 200.27 g/mol
InChI Key: MKXOXGLTGMYYCT-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid: is an organic compound with the molecular formula C11H20O3 . It is a derivative of butanoic acid, featuring a cyclohexyl ring substituted with a hydroxy and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid typically involves the reaction of cyclohexanone with methylmagnesium bromide to form 3-hydroxy-3-methylcyclohexanone. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to various enzymes and receptors. The cyclohexyl ring provides structural stability, allowing the compound to interact with hydrophobic regions of proteins .

Comparison with Similar Compounds

  • 3-Hydroxy-3-methylbutanoic acid
  • 3-Hydroxy-3-methylcyclohexanone
  • 4-(3-Oxo-3-methylcyclohexyl)butanoic acid

Comparison: 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid is unique due to the presence of both a cyclohexyl ring and a butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

CAS No.

92841-20-8

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

4-(3-hydroxy-3-methylcyclohexyl)butanoic acid

InChI

InChI=1S/C11H20O3/c1-11(14)7-3-5-9(8-11)4-2-6-10(12)13/h9,14H,2-8H2,1H3,(H,12,13)

InChI Key

MKXOXGLTGMYYCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)CCCC(=O)O)O

Origin of Product

United States

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